N-benzyl-1-phenyl-N-pyridin-2-ylmethanesulfonamide
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Overview
Description
N-benzyl-1-phenyl-N-pyridin-2-ylmethanesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-phenyl-N-pyridin-2-ylmethanesulfonamide typically involves the reaction of benzylamine, phenylmethanesulfonyl chloride, and 2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-phenyl-N-pyridin-2-ylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted sulfonamides
Scientific Research Applications
N-benzyl-1-phenyl-N-pyridin-2-ylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-benzyl-1-phenyl-N-pyridin-2-ylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- Piperidine derivatives
Uniqueness
N-benzyl-1-phenyl-N-pyridin-2-ylmethanesulfonamide stands out due to its unique combination of a benzyl group, a phenyl group, and a pyridin-2-yl group attached to a methanesulfonamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-benzyl-1-phenyl-N-pyridin-2-ylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-24(23,16-18-11-5-2-6-12-18)21(19-13-7-8-14-20-19)15-17-9-3-1-4-10-17/h1-14H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAHJGFARCSGSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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